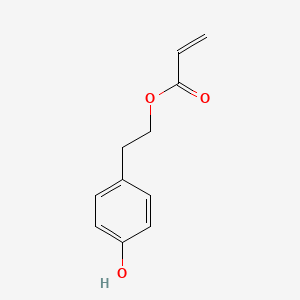

4-Hydroxyphenethyl acrylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

2-(4-hydroxyphenyl)ethyl prop-2-enoate |

InChI |

InChI=1S/C11H12O3/c1-2-11(13)14-8-7-9-3-5-10(12)6-4-9/h2-6,12H,1,7-8H2 |

InChI Key |

YSUGIEHWIVGUDE-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)OCCC1=CC=C(C=C1)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-Hydroxyphenethyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves as a comprehensive resource on the chemical and physical properties of 4-Hydroxyphenethyl Acrylate. Due to a notable scarcity of consolidated data for this specific compound in publicly available scientific literature, this document synthesizes information from analogous acrylate compounds and precursors to provide a predictive overview. This guide presents available quantitative data in structured tables, outlines a putative synthesis protocol, and explores potential biological activities through related signaling pathways. All diagrams are rendered using the DOT language for clarity and reproducibility.

Chemical and Physical Properties

Table 1: Comparative Physical and Chemical Properties of Related Acrylate Esters

| Property | Methyl 3-(4-hydroxyphenyl)acrylate[1] | 4-Hydroxybutyl Acrylate | 4-(2-Methoxyethyl)phenol[2] |

| Molecular Formula | C₁₀H₁₀O₃ | C₇H₁₂O₃[3] | C₉H₁₂O₂[2] |

| Molecular Weight | 178.19 g/mol [1] | 144.17 g/mol [4] | 152.19 g/mol [2] |

| Melting Point | 144-145 °C[1] | < -80 °C[5] | 41.0 to 45.0 °C[2] |

| Boiling Point | Not available | 236 °C[5] | 125 °C at 3 mmHg[2] |

| Density | Not available | 1.039 g/cm³ at 25 °C[5] | Not available |

| Refractive Index | Not available | 1.454 at 20 °C[5] | Not available |

| Appearance | Not specified | Clear, colorless to slightly yellowish liquid[5] | White or Colorless to Almost white or Almost colorless powder to lump to clear liquid[2] |

Synthesis of this compound

A definitive, peer-reviewed experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, based on standard esterification methods for acrylates, a plausible synthetic route would involve the reaction of 4-hydroxyphenethyl alcohol (also known as Tyrosol) with acryloyl chloride or acrylic acid.

Putative Experimental Protocol: Esterification of 4-Hydroxyphenethyl Alcohol

This protocol is a generalized procedure based on common organic synthesis techniques for similar compounds.

Materials:

-

4-Hydroxyphenethyl alcohol

-

Acryloyl chloride or Acrylic acid

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Triethylamine (TEA) or another suitable base

-

Hydroquinone (as a polymerization inhibitor)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve 4-hydroxyphenethyl alcohol and a small amount of hydroquinone in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add triethylamine to the stirred solution.

-

Add acryloyl chloride dropwise to the reaction mixture. If using acrylic acid, a coupling agent such as dicyclohexylcarbodiimide (DCC) would be required.

-

Allow the reaction to stir at 0 °C for one hour and then warm to room temperature, stirring overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization

While specific spectra for this compound are not available, the expected spectroscopic data can be inferred from the analysis of related structures.

-

¹H NMR: Expected signals would include aromatic protons from the phenyl ring, triplets for the two methylene groups of the phenethyl moiety, and characteristic signals for the vinyl protons of the acrylate group.

-

¹³C NMR: Peaks corresponding to the aromatic carbons, the two aliphatic carbons of the phenethyl group, the carbonyl carbon of the ester, and the two olefinic carbons of the acrylate would be anticipated.

-

FTIR: Characteristic absorption bands would be expected for the O-H stretch of the phenol, C=O stretch of the ester, C=C stretch of the acrylate, and aromatic C-H and C=C stretches.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of this compound (C₁₁H₁₂O₃) would be observed.

Potential Biological Signaling Pathways

The biological activity of this compound has not been directly investigated. However, compounds containing phenol and acrylate moieties are known to interact with various biological pathways. For instance, chalcones, which share structural similarities, have been shown to modulate inflammatory pathways by inhibiting the activation of nuclear factor kappa-B (NF-κB) and reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-α. They can also interfere with MAPK and PI3K/Akt signaling pathways[6]. Furthermore, plant-derived bioactive compounds are known to interfere with signaling pathways like PI3K/Akt, NF-κB, and TGFβ[7].

Given that 4-hydroxyphenethyl alcohol (tyrosol) is a known antioxidant, its acrylate derivative may possess anti-inflammatory and antioxidant properties, potentially through the modulation of these pathways.

Caption: Putative signaling pathways modulated by this compound.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Caption: General workflow for synthesis and characterization.

Conclusion

While direct experimental data for this compound remains elusive, this guide provides a foundational understanding based on the properties and reactions of analogous compounds. The provided information on synthesis, characterization, and potential biological activity is intended to guide future research and development efforts. Further experimental validation is necessary to establish a definitive profile for this compound.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. 4-(2-Methoxyethyl)phenol 56718-71-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 4-Hydroxybutyl acrylate | C7H12O3 | CID 75588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Hydroxybutyl acrylate (CAS 2478-10-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. chemicals.basf.com [chemicals.basf.com]

- 6. mdpi.com [mdpi.com]

- 7. dovepress.com [dovepress.com]

Spectroscopic Analysis of 4-Hydroxyphenethyl Acrylate: A Technical Overview

Chemical Structure and Expected Spectroscopic Features

4-Hydroxyphenethyl acrylate is an organic compound featuring a 4-hydroxyphenyl group linked via an ethyl bridge to an acrylate moiety. This structure suggests the presence of key functional groups that will give rise to characteristic signals in various spectroscopic analyses.

Structure:

Based on this structure, the following spectroscopic features are anticipated:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Signals corresponding to the aromatic protons of the benzene ring, the methylene protons of the ethyl bridge, the vinyl protons of the acrylate group, and the hydroxyl proton. The splitting patterns and chemical shifts of these protons would provide detailed information about their chemical environment and connectivity.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Resonances for the carbon atoms in the aromatic ring, the ethyl group, the carbonyl group of the ester, and the vinyl group of the acrylate. The chemical shifts would be indicative of the type of carbon atom (e.g., aromatic, aliphatic, carbonyl).

-

IR (Infrared) Spectroscopy: Characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group, C-H stretching of the aromatic and aliphatic parts, the C=O stretching of the ester carbonyl group, and the C=C stretching of the acrylate vinyl group.

-

MS (Mass Spectrometry): A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns resulting from the cleavage of the ester bond, the ethyl bridge, and other characteristic fragmentations.

Spectroscopic Data (Hypothetical and Based on Analogs)

While specific data for this compound could not be located, the following tables provide an estimation of the expected chemical shifts and absorption bands based on the analysis of similar compounds like 4-hydroxyphenyl acrylate and other phenethyl derivatives. These values are for illustrative purposes only and should not be considered as experimentally verified data for this compound.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ 9.0 - 10.0 | Singlet | Ar-OH |

| ~ 7.0 - 7.2 | Doublet | Aromatic Protons (ortho to -CH₂CH₂O-) |

| ~ 6.7 - 6.9 | Doublet | Aromatic Protons (ortho to -OH) |

| ~ 6.4 | Doublet of Doublets | -CH=CH₂ (trans) |

| ~ 6.1 | Doublet of Doublets | -CH =CH₂ |

| ~ 5.8 | Doublet of Doublets | -CH=CH₂ (cis) |

| ~ 4.3 | Triplet | -CH₂-O-C(=O)- |

| ~ 2.9 | Triplet | Ar-CH₂ -CH₂- |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 166 | C =O (Ester) |

| ~ 155 | Ar-C -OH |

| ~ 131 | -C H=CH₂ |

| ~ 130 | Ar-C H (ortho to -CH₂CH₂O-) |

| ~ 128 | -CH=C H₂ |

| ~ 129 | Ar-C (ipso to -CH₂CH₂O-) |

| ~ 115 | Ar-C H (ortho to -OH) |

| ~ 65 | -C H₂-O-C(=O)- |

| ~ 35 | Ar-C H₂-CH₂- |

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| 3500 - 3200 (broad) | O-H Stretch (Phenol) |

| 3100 - 3000 | C-H Stretch (Aromatic & Vinyl) |

| 2980 - 2850 | C-H Stretch (Aliphatic) |

| 1725 - 1700 | C=O Stretch (Ester) |

| 1640 - 1610 | C=C Stretch (Vinyl) |

| 1600, 1500 | C=C Stretch (Aromatic) |

| 1250 - 1100 | C-O Stretch (Ester) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| [M]+• | Molecular Ion |

| [M - C₃H₃O₂]+ | Loss of acrylate group |

| [M - C₈H₉O]+ | Loss of hydroxyphenethyl group |

| C₈H₉O₂⁺ | Hydroxyphenethyl ester fragment |

| C₈H₉O⁺ | Hydroxyphenethyl fragment |

| C₇H₇O⁺ | Hydroxytropylium ion |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified this compound sample would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used.

-

¹H NMR Acquisition: Standard proton NMR spectra would be acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra would be acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of ¹³C. Typical parameters include a spectral width of 0 to 220 ppm and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Thin Film (for liquids or low-melting solids): A small drop of the sample would be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

KBr Pellet (for solids): A few milligrams of the solid sample would be finely ground with anhydrous KBr powder and pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer would be used.

-

Data Acquisition: The spectrum would be recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) would be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample would be introduced into the mass spectrometer via a suitable ionization method.

-

Electron Ionization (EI): For volatile and thermally stable compounds, the sample can be introduced through a gas chromatograph (GC-MS) or a direct insertion probe. EI typically causes extensive fragmentation.

-

Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI): These are softer ionization techniques suitable for less volatile or thermally sensitive molecules, often resulting in a more prominent molecular ion peak. The sample would be dissolved in a suitable solvent and infused into the ion source.

-

-

Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight, or ion trap) would be used.

-

Data Acquisition: The mass spectrum would be recorded over a suitable mass-to-charge (m/z) range to detect the molecular ion and significant fragment ions.

Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of this compound is depicted in the following diagram.

This comprehensive approach, combining multiple spectroscopic techniques, is essential for the unambiguous identification and characterization of this compound. While experimental data for this specific compound remains elusive in the public domain, the methodologies and expected spectral features outlined here provide a solid foundation for any future research or analysis.

Purity Analysis of 4-Hydroxyphenethyl Acrylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 4-Hydroxyphenethyl Acrylate (4-HPEA). Ensuring the purity of this compound is critical for its application in research and development, particularly in the synthesis of advanced polymers and as a precursor in pharmaceutical manufacturing. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Overview of Purity Analysis

The purity of this compound is determined by identifying and quantifying impurities that may be present. These impurities can originate from the synthesis process, degradation, or storage. A multi-pronged analytical approach is recommended to ensure a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

HPLC is a primary technique for assessing the purity of 4-HPEA, offering high resolution and sensitivity for separating the main component from related impurities. A reversed-phase method is typically employed.

Experimental Protocol: HPLC-UV

Objective: To determine the purity of 4-HPEA and quantify known and unknown impurities.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, and a Diode Array Detector (DAD).

-

Data acquisition and processing software.

Chromatographic Conditions:

| Parameter | Recommended Conditions |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-20 min: 30-90% B; 20-25 min: 90% B; 25.1-30 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | 275 nm (for 4-HPEA and aromatic impurities) |

| Sample Preparation | Accurately weigh and dissolve the 4-HPEA sample in acetonitrile to a final concentration of 1 mg/mL. |

Data Presentation:

The purity of the 4-HPEA sample is calculated based on the peak area percentage. The results would be presented as follows:

| Peak | Retention Time (min) | Area (%) | Identification |

| 1 | tR1 | x.xx | Impurity 1 |

| 2 | tR2 | 99.xx | This compound |

| 3 | tR3 | y.yy | Impurity 2 |

Method Validation Parameters

For use in a regulated environment, the HPLC method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[1][2][3]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the 4-HPEA sample, such as residual solvents from the synthesis process.

Experimental Protocol: GC-MS

Objective: To identify and quantify volatile organic impurities.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Headspace autosampler (for residual solvent analysis).

GC-MS Conditions:

| Parameter | Recommended Conditions |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (20:1) |

| Oven Program | 40 °C (hold 5 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Transfer Line Temp | 280 °C |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

| Scan Range | m/z 35-500 |

Sample Preparation:

-

Direct Injection: Dissolve 10 mg of 4-HPEA in 1 mL of a suitable solvent (e.g., dichloromethane).

-

Headspace for Residual Solvents: Accurately weigh approximately 100 mg of the 4-HPEA sample into a headspace vial.

Data Presentation:

Identified volatile impurities are reported with their retention times and mass spectral data. Quantification can be performed using an internal or external standard method.

| Retention Time (min) | Compound Name | Match Factor (NIST) | Concentration (ppm) |

| tR1 | Toluene | >900 | xx |

| tR2 | Ethyl Acetate | >900 | yy |

Quantitative ¹H NMR (qNMR) for Absolute Purity Determination

Quantitative ¹H NMR provides a direct measurement of the absolute purity of 4-HPEA without the need for a specific reference standard of the analyte itself.[4][5][6] An internal standard with a known purity is used for quantification.

Experimental Protocol: qNMR

Objective: To determine the absolute purity (w/w %) of 4-HPEA.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Accurately weigh approximately 10 mg of the 4-HPEA sample into a vial.

-

Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic anhydride, with certified purity) and add it to the same vial.

-

Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

NMR Acquisition Parameters:

| Parameter | Recommended Setting |

| Solvent | DMSO-d₆ |

| Pulse Program | A calibrated 90° pulse |

| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing proton of interest |

| Number of Scans | 16 or more for good signal-to-noise |

Data Processing and Calculation: The purity of 4-HPEA is calculated using the following formula:

PurityHPEA (%) = (IHPEA / NHPEA) * (NIS / IIS) * (MWHPEA / MWIS) * (mIS / mHPEA) * PurityIS

Where:

-

I = Integral of the signal

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

IS = Internal Standard

Data Presentation:

The calculated purity and the corresponding confidence interval are reported.

| Parameter | Value |

| Mass of 4-HPEA (mg) | xx.xx |

| Mass of Internal Standard (mg) | yy.yy |

| Purity of Internal Standard (%) | zz.z |

| Calculated Purity of 4-HPEA (%) | 99.xx ± 0.xx |

Potential Impurities in this compound

A thorough purity analysis should consider potential impurities arising from the synthesis and degradation of 4-HPEA.

Synthesis-Related Impurities:

-

Unreacted Starting Materials: 4-Hydroxyphenethyl alcohol and acrylic acid (or its derivatives).

-

Byproducts: Dimerization or oligomerization products of 4-HPEA.

-

Catalyst Residues: Residual acid or base catalysts from the esterification reaction.

Degradation Products:

-

Hydrolysis Products: 4-Hydroxyphenethyl alcohol and acrylic acid.

-

Polymerization Products: Spontaneous polymerization of the acrylate moiety, especially when exposed to heat, light, or in the absence of an inhibitor.

Visualizations of Analytical Workflows

General Workflow for Purity Analysis

Caption: Overall workflow for the comprehensive purity analysis of 4-HPEA.

Signaling Pathway for Impurity Identification

Caption: Logical flow for the identification of an unknown impurity.

References

A Technical Guide to the Solubility of 4-Hydroxyphenethyl Acrylate in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-hydroxyphenethyl acrylate, a key monomer in the synthesis of various polymers with applications in biomedical and pharmaceutical fields. Due to the limited availability of direct quantitative solubility data in public literature, this document outlines the predicted solubility based on the physicochemical properties of structurally analogous compounds. Furthermore, it presents a detailed experimental protocol for the systematic determination of its solubility in a range of common laboratory solvents. This guide is intended to be a valuable resource for researchers and professionals engaged in the development and application of materials derived from this compound.

Introduction

This compound is a functional monomer that incorporates both a polymerizable acrylate group and a phenolic hydroxyl group. This unique combination of functionalities makes it a valuable building block for the synthesis of polymers with tailored properties, such as enhanced adhesion, thermal stability, and potential for post-polymerization modification. The solubility of this monomer is a critical parameter that influences its handling, storage, polymerization kinetics, and the purification of the resulting polymers. Understanding its solubility profile is therefore essential for optimizing experimental conditions and ensuring the successful application of this compound in research and development.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the following table summarizes the predicted solubility of this compound in a variety of common laboratory solvents.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The presence of a hydroxyl group allows for hydrogen bonding with water, but the larger non-polar aromatic and alkyl portions of the molecule will limit its overall solubility. |

| Methanol | Soluble | Methanol's polarity and ability to act as a hydrogen bond donor and acceptor make it a good solvent for compounds with hydroxyl and ester groups. | |

| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent that should effectively solvate this compound. | |

| Polar Aprotic | Acetone | Soluble | Acetone's polarity and ability to accept hydrogen bonds will facilitate the dissolution of the polar functional groups. |

| Ethyl Acetate | Soluble | The ester functionality of ethyl acetate is compatible with the ester group in this compound, and its moderate polarity should accommodate both polar and non-polar regions. | |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with both polar and non-polar characteristics. | |

| N,N-Dimethylformamide (DMF) | Very Soluble | Similar to DMSO, DMF is a powerful polar aprotic solvent that is expected to readily dissolve this compound. | |

| Non-Polar | Toluene | Sparingly Soluble to Insoluble | The aromatic ring in toluene will have some affinity for the phenyl group of the solute, but the overall polarity mismatch with the hydroxyl and acrylate groups will likely result in poor solubility. |

| Hexane | Insoluble | As a non-polar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar functional groups of this compound. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various solvents.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Experimental Workflow

The general workflow for determining the solubility of an organic compound is depicted in the following diagram.

The Dawn of a Versatile Molecule: A Technical Guide to the Discovery and History of Phenolic Acrylates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic acrylates, a class of compounds characterized by a phenol ring linked to an acrylate moiety, have emerged from the realms of polymer chemistry to become a significant area of interest in drug discovery and development. Their unique chemical architecture bestows upon them a diverse range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. This technical guide provides an in-depth exploration of the discovery, history, and synthesis of phenolic acrylates, with a focus on their mechanisms of action and the experimental methodologies used to elucidate them.

A Historical Perspective: From Industrial Monomers to Therapeutic Agents

The story of phenolic acrylates begins not in the pharmacy, but in the burgeoning field of polymer science. The foundational work on phenolic resins, initiated by Leo Baekeland's invention of Bakelite in 1907, set the stage for the exploration of various phenol-based compounds.[1][2][3] Initially, phenolic acrylates were primarily valued as monomers for creating polymers with desirable properties such as high refractive index and thermal resistance.

Early synthetic methods for producing phenyl acrylate and methacrylate were often inefficient. A 1953 publication in the Journal of the American Chemical Society described a process using polyphosphoric acid as a dehydrating agent for the reaction between methacrylic acid and phenol, but the yield was a mere 55%.[4] A significant advancement came with the use of acid catalysts like sulfuric acid at elevated temperatures, which improved the efficiency of the dehydration reaction between (meth)acrylic acid and phenolic compounds.[4]

The transition of phenolic acrylates from industrial materials to biologically active molecules is not marked by a single discovery but rather a gradual accumulation of evidence. The well-established antioxidant properties of phenols, coupled with the diverse biological activities of acrylates, prompted researchers to investigate the therapeutic potential of these hybrid molecules. The first reports on the antibacterial actions of alkyl derivatives of resorcinols in the 1920s hinted at the biological potential of phenolic lipids, a related class of compounds.[5][6] Over time, the focus expanded to include a wider array of phenolic esters, revealing their potent anti-inflammatory and cytostatic activities.

Synthesis of Phenolic Acrylates

The synthesis of phenolic acrylates can be broadly categorized into two primary methods: direct esterification and reaction with acryloyl chloride.

Direct Esterification

This method involves the direct reaction of a phenolic compound with acrylic acid or methacrylic acid in the presence of an acid catalyst and often with azeotropic removal of water.

Experimental Protocol: Synthesis of Phenyl Methacrylate via Acid-Catalyzed Esterification [4]

-

Reaction Setup: A reaction flask is charged with methacrylic acid (1.0 eq), phenol (0.73 eq), boric acid (0.023 eq), sulfuric acid (0.018 eq), and xylene as the solvent.

-

Reaction Conditions: The mixture is heated to 150°C for 10 hours. Air is introduced into the system to inhibit polymerization. Water is removed azeotropically with xylene.

-

Workup: The resulting reaction liquid is washed three times with a 1.5 N aqueous sodium hydroxide solution.

-

Purification: The organic layer is then distilled to obtain colorless, transparent phenyl methacrylate.

Acryloylation using Acryloyl Chloride

This method involves the reaction of a phenolic compound with acryloyl chloride in the presence of a base to neutralize the HCl byproduct. This is a versatile method for acylating various natural phenolic compounds.

Experimental Protocol: Acrylation of Curcumin [3][7][8]

-

Reaction Setup: Curcumin is dissolved in a suitable solvent (e.g., dichloromethane).

-

Reagent Addition: Acryloyl chloride is added dropwise to the curcumin solution at a controlled temperature, typically in the presence of a base like triethylamine to scavenge the generated HCl. The molar ratio of curcumin to acryloyl chloride can be varied to control the degree of acrylation (mono-, di-, or tri-acrylate).

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Purification: The resulting curcumin multiacrylate mixture is purified using column chromatography to isolate the desired acrylated species.

Biological Activities and Mechanisms of Action

Phenolic acrylates exhibit a wide spectrum of biological activities, primarily attributed to their ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, and cell proliferation.

Anti-inflammatory Activity

A significant body of research has focused on the anti-inflammatory properties of phenolic acrylates. Caffeic acid phenethyl ester (CAPE), a prominent member of this class, has been shown to inhibit the release of arachidonic acid and suppress the activity of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[9]

Derivatives of other natural phenols, such as ferulic acid, have also been synthesized and shown to possess potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.[1][10]

Table 1: Anti-inflammatory Activity of Selected Phenolic Acrylates

| Compound | Model | Endpoint | Result | Reference |

| 4-Hydroxybenzene acrylic acid derivative (5a) | Carrageenan-induced paw edema in rats | Inhibition of inflammation | 45.29% suppression | [11] |

| 4-Hydroxybenzene acrylic acid derivative (5f) | Carrageenan-induced paw edema in rats | Inhibition of inflammation | 44.75% suppression | [11] |

| Ferulic acid-parthenolide hybrid (2) | LPS-induced RAW 264.7 macrophages | Inhibition of pro-inflammatory cytokines | Pronounced activity | [1] |

| Ferulic acid-micheliolide hybrid (6) | LPS-induced acute lung injury in mice | Amelioration of inflammation | Significant reduction in inflammatory cell infiltration and edema | [1][10] |

Anticancer Activity

Several phenolic acrylates have demonstrated significant anticancer potential. CAPE, for instance, is known to inhibit the nuclear transcription factor NF-κB, which plays a crucial role in cancer cell survival, proliferation, and angiogenesis.[12] Inhibition of NF-κB by CAPE leads to the induction of apoptosis in cancer cells.

Derivatives of resveratrol, another well-known polyphenol, have been synthesized as acrylates and have shown enhanced anticancer activity against various cancer cell lines.[13][14][15][16][17] Similarly, acrylated curcumin derivatives have been developed to improve the bioavailability and therapeutic efficacy of curcumin in cancer treatment.[3][7][8][18][19]

Table 2: Anticancer Activity of Selected Phenolic Acrylates and Their Derivatives

| Compound | Cell Line | Assay | IC50 / Effect | Reference |

| Caffeic acid phenethyl ester (CAPE) | Human leukemia HL-60 | DNA synthesis inhibition | 1.0 µM | [20] |

| Caffeic acid phenethyl ester (CAPE) | Human leukemia HL-60 | RNA synthesis inhibition | 5.0 µM | [20] |

| Caffeic acid phenethyl ester (CAPE) | Human leukemia HL-60 | Protein synthesis inhibition | 1.5 µM | [20] |

| Resveratrol-oleic acid derivative (11 & 12) | A549 (lung cancer) | Apoptosis induction | Increased apoptosis | [13] |

| Resveratrol chalcone cinnamate derivative (17) | OECM-1 (oral cancer) | Anticancer activity | 16.38 ± 0.10 µM | [13] |

| Resveratrol chalcone cinnamate derivative (17) | HSC-3 (oral cancer) | Anticancer activity | 18.06 ± 0.05 µM | [13] |

Antioxidant Activity

The phenolic moiety in these compounds makes them potent antioxidants. They can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative damage. The antioxidant capacity of phenolic acrylates is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays.

Modulation of Key Signaling Pathways

The therapeutic effects of phenolic acrylates are largely mediated by their interaction with and modulation of critical intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival.[21][22][23] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Phenolic acrylates, notably CAPE, have been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[20][24]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[5][14][25] The MAPK family includes ERK, JNK, and p38 kinases. Dysregulation of this pathway is implicated in various diseases, including cancer. Polyphenolic compounds have been shown to modulate MAPK signaling, thereby influencing cell fate.[5] CAPE has been reported to inhibit the activation of ERK1/2 and JNK pathways.[3]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling route that promotes cell survival and growth.[16][26][27][28][29] Activation of this pathway is frequently observed in cancer. Various flavonoids and other polyphenols have been shown to inhibit the PI3K/Akt/mTOR pathway, making it a key target for cancer chemoprevention.[26]

References

- 1. Synthesis and Anti-Inflammatory Activity of Ferulic Acid-Sesquiterpene Lactone Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Curcumin Acrylation for Biological and Environmental Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 5. Biological activity of phenolic lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological activity of phenolic lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Detection of MAPK proteins by Western blot analysis [bio-protocol.org]

- 10. Synthesis and Anti-Inflammatory Activity of Ferulic Acid-Sesquiterpene Lactone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. indigobiosciences.com [indigobiosciences.com]

- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Studies on the Anticancer and Antioxidant Activities of Resveratrol and Long-Chain Fatty Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Resveratrol-Based Nanoformulations as an Emerging Therapeutic Strategy for Cancer [frontiersin.org]

- 16. Potential role of resveratrol and its nano-formulation as anti-cancer agent [explorationpub.com]

- 17. Nanoparticles Loaded with Docetaxel and Resveratrol as an Advanced Tool for Cancer Therapy [mdpi.com]

- 18. sysrevpharm.org [sysrevpharm.org]

- 19. Biological activities of curcuminoids, other biomolecules from turmeric and their derivatives – A review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. NF-κB reporter assay [bio-protocol.org]

- 21. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 24. bowdish.ca [bowdish.ca]

- 25. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 26. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

4-Hydroxyphenethyl acrylate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxyphenethyl Acrylate, a molecule of interest for various scientific applications. This document details its chemical properties, provides a potential synthesis protocol, and outlines its relationship to its well-characterized precursor, Tyrosol.

Core Compound Data

| Property | Value | Source |

| Compound Name | This compound | - |

| Synonyms | 2-(4-hydroxyphenyl)ethyl acrylate, Tyrosol acrylate | - |

| CAS Number | Not explicitly found | - |

| Molecular Formula | C₁₁H₁₂O₃ | Calculated |

| Molecular Weight | 192.21 g/mol | Calculated |

| Precursor | 4-Hydroxyphenethyl alcohol (Tyrosol) | [1][2] |

| Precursor CAS Number | 501-94-0 | [1][2] |

| Precursor Molecular Formula | C₈H₁₀O₂ | [1][2] |

| Precursor Molecular Weight | 138.16 g/mol | [1][2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the esterification of Tyrosol with an activated form of acrylic acid, such as acryloyl chloride. This reaction is a common method for producing acrylate esters from alcohols.

Proposed Synthesis of this compound

A plausible method for the synthesis of this compound involves the reaction of Tyrosol with acryloyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct.

Experimental Protocol:

-

Dissolution of Reactant: Dissolve 4-hydroxyphenethyl alcohol (Tyrosol) in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add a slight molar excess of a base (e.g., pyridine or triethylamine) to the solution.

-

Addition of Acrylating Agent: Slowly add acryloyl chloride (in a slight molar excess) to the stirred solution, maintaining a low temperature (e.g., 0 °C) to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with dilute acid (e.g., 1M HCl) to remove the base, then with brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Caption: Proposed synthesis of this compound.

Potential Applications and Signaling Pathways

While specific research on this compound is limited, its structure suggests potential applications stemming from the combined properties of the Tyrosol moiety and the reactive acrylate group.

The acrylate group is a versatile functional group that can undergo polymerization to form a variety of polymers. This opens up possibilities for the development of novel biomaterials or coatings where the antioxidant and potential anti-inflammatory properties of the Tyrosol core are incorporated into a polymeric structure. Acrylates are widely used in the synthesis of polymers for coatings, adhesives, and other materials.

The biological activities of the precursor, Tyrosol, are well-documented. It is known to possess antioxidant and anti-inflammatory properties. Tyrosol has been shown to attenuate pro-inflammatory cytokines and NF-κB activation. It is important to note that the biological activity of this compound itself would need to be experimentally determined, as the addition of the acrylate group could modulate the activity of the parent Tyrosol molecule.

Caption: Logical relationships of this compound.

References

Health and Safety Considerations for 4-Hydroxyphenethyl Acrylate: A Technical Guide

This technical guide provides an in-depth overview of the potential health and safety considerations for 4-Hydroxyphenethyl acrylate, designed for researchers, scientists, and professionals in drug development.

Hazard Identification and Classification

Based on the general reactivity of the acrylate functional group, this compound is anticipated to be a hazardous substance. The primary concerns with acrylate esters are skin and eye irritation, skin sensitization, and toxicity upon ingestion or inhalation.[1][2] The phenethyl moiety may also influence its toxicological profile.

GHS Classification (Predicted)

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. While a specific classification for this compound is not established, a predicted classification based on similar acrylates is presented below. For comparison, the established classification for 4-Hydroxybutyl acrylate is also provided.[3][4]

Table 1: Predicted GHS Classification for this compound and Comparative Data for 4-Hydroxybutyl Acrylate

| Hazard Class | Predicted Hazard Category for this compound | Hazard Category for 4-Hydroxybutyl Acrylate[3][4] | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1 | Category 1 | H318: Causes serious eye damage |

| Skin Sensitization | Category 1 | Category 1 | H317: May cause an allergic skin reaction |

| Hazardous to the Aquatic Environment, Acute | Category 3 | Category 3 | H402: Harmful to aquatic life |

Toxicological Profile

Acrylate esters are known for their potential to cause adverse health effects.[1][5] The toxicity is generally associated with the electrophilic nature of the α,β-unsaturated carbonyl group, which can react with biological macromolecules.

Acute Toxicity

Acute exposure to acrylates can cause irritation to the skin, eyes, and respiratory tract. Ingestion can lead to gastrointestinal irritation.[6] While specific LD50 and LC50 values for this compound are not available, a summary of extrapolated data based on similar compounds is provided below.

Table 2: Estimated Acute Toxicity Data for this compound

| Route of Exposure | Endpoint | Value (Estimated) | Species | Reference Compound(s) |

| Oral | LD50 | 300 - 2000 mg/kg | Rat | 4-Hydroxybutyl acrylate |

| Dermal | LD50 | > 2000 mg/kg | Rabbit | General acrylates |

| Inhalation | LC50 | No data available | Rat | - |

Note: These values are estimations and should be treated with caution. Actual toxicity may vary.

Irritation and Sensitization

Acrylates are well-documented skin and eye irritants. Prolonged or repeated skin contact can lead to allergic contact dermatitis, a delayed-type hypersensitivity reaction.[5] Due to the presence of the acrylate group, this compound should be considered a potential skin sensitizer.

Experimental Protocols

For a comprehensive safety assessment of this compound, the following standard toxicological tests, based on OECD guidelines, are recommended.

Skin Irritation/Corrosion (OECD 404)

-

Objective: To assess the potential of the substance to cause skin irritation or corrosion.

-

Test System: Albino rabbit.

-

Procedure:

-

A small area of the animal's skin is shaved.

-

0.5 mL of the undiluted test substance is applied to a gauze patch and placed on the prepared skin.

-

The patch is covered with an occlusive dressing for a 4-hour exposure period.

-

After removal of the patch, the skin is observed for erythema and edema at 1, 24, 48, and 72 hours.

-

Scoring of skin reactions is performed according to a standardized scale.

-

Serious Eye Damage/Eye Irritation (OECD 405)

-

Objective: To determine the potential for the substance to cause serious eye damage or irritation.

-

Test System: Albino rabbit.

-

Procedure:

-

0.1 mL of the test substance is instilled into the conjunctival sac of one eye of the animal.

-

The other eye serves as an untreated control.

-

The eyes are examined at 1, 24, 48, and 72 hours after instillation.

-

Observations are made for corneal opacity, iritis, and conjunctival redness and chemosis.

-

Scores are assigned based on the severity of the lesions.

-

Skin Sensitization (Local Lymph Node Assay - LLNA; OECD 429)

-

Objective: To evaluate the skin sensitization potential of the substance.

-

Test System: Mouse.

-

Procedure:

-

The test substance is applied to the dorsal surface of the mouse's ear for three consecutive days.

-

On day 5, a radiolabeled proliferation marker (e.g., 3H-methyl thymidine) is injected intravenously.

-

Five hours later, the animal is euthanized, and the draining auricular lymph nodes are excised and weighed.

-

The incorporation of the radiolabel is measured, and a stimulation index is calculated.

-

A stimulation index of 3 or greater is indicative of sensitization.

-

Signaling Pathways and Experimental Workflows

Generalized Metabolic Pathway for Acrylate Esters

Acrylate esters are primarily metabolized through hydrolysis by carboxylesterases to acrylic acid and the corresponding alcohol. Acrylic acid is then further metabolized.

Caption: Generalized metabolic pathway of this compound.

Experimental Workflow for Chemical Safety Assessment

A logical workflow is crucial for the systematic evaluation of the health and safety of a new chemical entity.

Caption: A typical workflow for chemical health and safety assessment.

Safe Handling and Storage

Personal Protective Equipment (PPE)

Given the potential for skin and eye irritation and sensitization, appropriate PPE is mandatory.[7][8]

Table 3: Recommended Personal Protective Equipment

| Body Part | Equipment | Standard |

| Eyes/Face | Safety glasses with side shields or chemical goggles, and a face shield if splashing is possible. | ANSI Z87.1 |

| Skin | Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber), lab coat, and closed-toe shoes. | EN 374 |

| Respiratory | Use in a well-ventilated area. If vapors are expected to be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | NIOSH approved |

Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.[3]

-

Do not breathe vapors or mists.[3]

-

Ground all equipment to prevent static discharge.[3]

-

Avoid sources of ignition.[3]

Storage

-

Store in a cool, dry, well-ventilated area away from direct sunlight and heat.[4]

-

Keep containers tightly closed.[9]

-

Acrylates can polymerize violently if not properly inhibited.[4] Ensure the presence of an appropriate inhibitor and oxygen, as inhibitors are often only effective in the presence of oxygen.[4]

-

Do not store under an inert atmosphere.[4]

First Aid Measures

Immediate medical attention is crucial in case of exposure.[10]

Table 4: First Aid Procedures

| Exposure Route | Procedure[4][9][10] |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire and Explosion Hazard

Acrylates are typically combustible liquids.

-

Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[9]

-

Specific Hazards: Vapors may be heavier than air and can travel to a source of ignition and flash back.[3] Containers may explode when heated.[3] Hazardous polymerization may occur due to heat.[3]

-

Firefighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]

Conclusion

While specific data for this compound is lacking, the general principles of handling acrylate esters provide a strong foundation for safe laboratory practices. It is imperative to treat this compound as a hazardous substance, with particular attention to preventing skin and eye contact and inhalation. The implementation of robust engineering controls, the consistent use of appropriate personal protective equipment, and adherence to proper storage and handling procedures are essential to minimize risk. Further toxicological testing is necessary to fully characterize the health and safety profile of this compound.

References

- 1. Structure-toxicity relationships of acrylic monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-toxicity relationships of acrylic monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. download.basf.com [download.basf.com]

- 4. download.basf.com [download.basf.com]

- 5. safecosmetics.org [safecosmetics.org]

- 6. researchgate.net [researchgate.net]

- 7. epa.gov [epa.gov]

- 8. Personal Protective Equipment | PPE Equipment From DuPont™ | DuPont [dupont.com]

- 9. fishersci.com [fishersci.com]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

A Technical Guide to Natural Sources of Hydroxyphenethyl Precursors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary natural sources of hydroxyphenethyl precursors, focusing on tyrosol, hydroxytyrosol, and 2-phenylethanol. These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This document provides a comprehensive overview of their microbial and plant-based origins, quantitative data on their abundance, detailed experimental protocols for their extraction and analysis, and visual representations of their biosynthetic pathways.

Microbial Production of 2-Phenylethanol

2-Phenylethanol (2-PE), a valuable aromatic alcohol with a rose-like scent, is a key precursor for various hydroxyphenethyl compounds. Its production through microbial fermentation is a well-established and industrially relevant process. Various yeast species are known to naturally produce 2-PE, primarily through the Ehrlich pathway.

Biosynthetic Pathway: The Ehrlich Pathway

The Ehrlich pathway is the main route for the catabolism of amino acids, such as L-phenylalanine, into higher alcohols. The pathway involves a series of enzymatic reactions, as illustrated below.

Caption: The Ehrlich pathway for 2-phenylethanol production in yeast.

Quantitative Data: 2-Phenylethanol Production by Yeast

The following table summarizes the production of 2-phenylethanol by various yeast species under different fermentation conditions.

| Yeast Species | Strain | Substrate/Medium | Fermentation Conditions | 2-PE Yield (g/L) | Reference |

| Saccharomyces cerevisiae | D-22 | 40 g/L glucose, 8 g/L L-Phe | Shake flask, 30°C, 220 rpm, 72 h | 4.03 | [1] |

| Saccharomyces cerevisiae | D-22 | Optimized medium with L-Phe feeding | 5 L bioreactor, pH 5.5, 24 h | 4.81 | [1] |

| Saccharomyces cerevisiae | D-22 | Optimized medium with in situ product recovery (oleic acid) | 5 L bioreactor, 24 h | 6.41 | [1] |

| Saccharomyces cerevisiae | JM2014 | 15 g/L glucose, 8 g/L sucrose, 5 g/L L-Phe | 6.2 L bioreactor, 30°C, 72 h | 3.6 | [2] |

| Saccharomyces cerevisiae | CWY132 mutant | 34.16 g/L glucose, 5 g/L L-Phe | Batch process | 3.76 | [3] |

| Saccharomyces cerevisiae | PFP-26 mutant | Minimal medium with 5% glucose | Shake flask, 30°C, 48 h | 0.973 | [3] |

| Saccharomyces cerevisiae | UCM Y-514 & Y-524 | Sucrose, yeast extract, L-Phe | Optimized conditions | 1.21 | [4][5][6] |

| Kluyveromyces marxianus | CCT 7735 | 3 g/L glucose, 4 g/L L-Phe | 125 mL Erlenmeyer flask, 30°C, 200 rpm, 72 h | 3.44 | [2] |

| Kluyveromyces marxianus | CBS 600 | Molasses | 35°C, 41 h | 0.89 | [2] |

| Kluyveromyces marxianus | - | Sweet whey, 4.50 g/L L-Phe, 0.76 g/L (NH4)2SO4 | Optimized conditions, 48 h | 1.2 | [3][7][8] |

| Pichia kudriavzevii | YF1702 | 50 g/L glucose, 10.7 g/L L-Phe | 250 mL flask, 26°C, 210 rpm, 56 h | 5.09 | [2] |

| Candida glycerinogenes | WL2002-5 | 90 g/L glucose, 7 g/L L-Phe | 5 L bioreactor, 30°C, 500 rpm, 50 h | 5 | [2] |

| Zygosaccharomyces rouxii | M2013310 | 30 g/L glucose, 8 g/L sucrose, 9 g/L L-Phe | 72 h | 3.58 | [2] |

| Clavispora lusitaniae | WUT17 | Medium 8 | Batch culture, 30°C, 240 rpm, 72 h | 2.04 | [2] |

Experimental Protocols

This protocol is based on the work of Hua et al. (2021).[1]

1. Strain and Media:

-

Yeast Strain: Saccharomyces cerevisiae D-22

-

Fermentation Medium (FM): 40 g/L glucose, 1.75 g/L corn steep liquor, 2.5 g/L yeast extract, 5 g/L malt extract, 6 g/L KH₂PO₄, 0.4 g/L MgSO₄·7H₂O, 0.2 g/L CaCl₂, 8 g/L L-phenylalanine. Adjust pH to 6.0.

2. Inoculum Preparation:

-

Inoculate a single colony of S. cerevisiae D-22 into 50 mL of YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose).

-

Incubate at 30°C with shaking at 220 rpm for 12-16 hours.

3. Shake Flask Fermentation:

-

Inoculate 45 mL of FM in a 500 mL shake flask with 10% (v/v) of the seed culture.

-

Incubate at 30°C with shaking at 220 rpm for 72 hours.

-

Collect samples periodically for analysis.

4. Bioreactor Fermentation (Fed-batch):

-

Prepare a 5 L bioreactor with 3 L of FM.

-

Inoculate with a 10% (v/v) seed culture.

-

Maintain the temperature at 30°C and pH at 5.5.

-

Implement a feeding strategy by adding a concentrated L-phenylalanine solution to maintain its concentration in the desired range.

This protocol is adapted from Gerogiannaki-Christopoulou (2009).[9]

1. Sample Preparation:

-

Centrifuge the fermentation broth to remove yeast cells.

-

Perform a liquid-liquid extraction of the supernatant with an equal volume of dichloromethane.

-

Collect the organic phase and dry it over anhydrous sodium sulfate.

-

Add an internal standard (e.g., 3-pentanol).

2. GC Conditions:

-

Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: INNOWAX cross-linked polyethylene glycol capillary column (30 m x 0.25 mm i.d. x 0.2 µm film thickness).

-

Injector Temperature: 200°C (split mode).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 5 minutes.

-

Ramp: 30°C/min to 200°C.

-

Final hold: 200°C for 20 minutes.

-

-

Detector Temperature: 200°C.

-

Carrier Gas: Helium.

-

Injection Volume: 0.2 µL.

3. Quantification:

-

Create a calibration curve using standard solutions of 2-phenylethanol of known concentrations.

-

Quantify the 2-phenylethanol in the samples by comparing the peak area with the calibration curve, normalized to the internal standard.

Caption: Workflow for the analysis of 2-phenylethanol by gas chromatography.

Plant-Derived Hydroxyphenethyl Precursors: Tyrosol and Hydroxytyrosol

Tyrosol and its hydroxylated derivative, hydroxytyrosol, are potent antioxidants found predominantly in olives and their products. They are also present in other plant-based foods and beverages.

Biosynthesis of Tyrosol from Tyrosine

In plants, tyrosol is synthesized from the amino acid L-tyrosine through a multi-step enzymatic pathway.

Caption: Biosynthetic pathway of tyrosol from L-tyrosine in plants.[10][11][12]

Hydroxytyrosol is primarily formed through the hydrolysis of oleuropein, a major secoiridoid present in olives.

Quantitative Data: Tyrosol and Hydroxytyrosol in Natural Sources

The following table presents the concentrations of tyrosol and hydroxytyrosol found in various natural sources.

| Source | Cultivar/Type | Compound | Concentration (mg/kg or mg/L) | Reference |

| Table Olives | Kalamata | Tyrosol | 930 | [11][13] |

| Table Olives | Kalamata | Hydroxytyrosol | 2100 | [11][13] |

| Table Olives | Commercial Average | Tyrosol | 134 | [11][13] |

| Table Olives | Commercial Average | Hydroxytyrosol | 244 | [11][13] |

| Extra Virgin Olive Oil | Various | Tyrosol | 40 - 180 | [14] |

| Extra Virgin Olive Oil | Various | Hydroxytyrosol | 80 - 120 | [14] |

| Olive Leaves | - | Tyrosol | 0.34 (mg/g extract) | [10] |

| Olive Leaves | - | Hydroxytyrosol | 1.38 (mg/g extract) | [10] |

| Red Wine | - | Tyrosol | up to 25 | [15] |

| White Wine | - | Tyrosol | 4.20 - 15.51 | [15] |

| White Wine | - | Hydroxytyrosol | 0.33 - 3.45 | [15] |

| Beer | Various | Tyrosol | Varies | [16][17][18] |

Experimental Protocols

This protocol is based on the method described by the International Olive Council (IOC).[19]

1. Materials:

-

Olive oil sample

-

Methanol/water (80:20, v/v)

-

Syringic acid (internal standard)

-

Hexane

2. Procedure:

-

Weigh approximately 2.0 g of olive oil into a 10 mL screw-cap test tube.

-

Add 1 mL of the internal standard solution (syringic acid in methanol/water).

-

Add 5 mL of methanol/water (80:20, v/v).

-

Vortex for 1 minute.

-

Place in an ultrasonic bath for 15 minutes at room temperature.

-

Centrifuge at 5000 rpm for 25 minutes.

-

Collect the supernatant (methanolic extract) and filter through a 0.45 µm PVDF syringe filter.

This protocol is adapted from various sources for the analysis of phenolic compounds in olive oil.[5][19]

1. HPLC System:

-

HPLC with a Diode Array Detector (DAD) or UV detector.

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

2. Mobile Phase:

-

Solvent A: Water with 0.2% acetic acid.

-

Solvent B: Methanol.

-

Gradient Elution: A typical gradient would start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B over the run to elute compounds of increasing hydrophobicity.

3. Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 20 µL.

4. Quantification:

-

Prepare standard solutions of tyrosol and hydroxytyrosol of known concentrations in the mobile phase.

-

Generate a calibration curve for each compound.

-

Quantify the tyrosol and hydroxytyrosol in the sample extracts by comparing their peak areas to the respective calibration curves, normalized to the internal standard.

Caption: Workflow for the extraction and HPLC analysis of tyrosol and hydroxytyrosol.

Conclusion

This technical guide provides a foundational understanding of the natural sources of hydroxyphenethyl precursors, with a focus on microbial production of 2-phenylethanol and plant-derived tyrosol and hydroxytyrosol. The quantitative data presented in the tables offer a comparative overview of the yields and concentrations achievable from different sources and under various conditions. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers and professionals in the field of drug development and natural product chemistry. Further research into metabolic engineering of microbial strains and optimization of extraction techniques from plant materials holds the potential to enhance the availability of these valuable bioactive compounds for therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. amino acid catabolic process to alcohol via Ehrlich pathway | SGD [yeastgenome.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Improvement of 2-phenylethanol production in Saccharomyces cerevisiae by evolutionary and rational metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimization of 2-Phenylethanol Production from Sweet Whey Fermentation Using Kluyveromyces marxianus [mdpi.com]

- 9. scispace.com [scispace.com]

- 10. Tyrosine - Wikipedia [en.wikipedia.org]

- 11. Overview of Tyrosine Metabolism - Creative Proteomics [creative-proteomics.com]

- 12. Hydroxytyrosol - Tyrosol: Potent olive polyphenols, properties and human health [bioarmonia.gr]

- 13. researchgate.net [researchgate.net]

- 14. pricklycider.com [pricklycider.com]

- 15. Development of a Continuous System for 2-Phenylethanol Bioproduction by Yeast on Whey Permeate-Based Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 16. internationaloliveoil.org [internationaloliveoil.org]

- 17. mdpi.com [mdpi.com]

- 18. In House Validated UHPLC Protocol for the Determination of the Total Hydroxytyrosol and Tyrosol Content in Virgin Olive Oil Fit for the Purpose of the Health Claim Introduced by the EC Regulation 432/2012 for “Olive Oil Polyphenols” - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Free-Radical Polymerization of 4-Hydroxyphenethyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenethyl acrylate (HPEA) is a functional monomer of significant interest in the development of advanced biomaterials and drug delivery systems. The presence of a hydroxyl group in its structure provides a versatile handle for post-polymerization modification, allowing for the conjugation of bioactive molecules, targeting ligands, or crosslinking agents. Furthermore, the aromatic ring and the acrylate backbone impart a unique combination of hydrophobicity and reactivity. Poly(this compound) (PHPEA) and its copolymers are therefore promising candidates for applications such as drug-eluting coatings, tissue engineering scaffolds, and responsive nanoparticles.

This document provides detailed application notes and experimental protocols for the synthesis of PHPEA via conventional free-radical polymerization, a robust and widely accessible method for polymer synthesis.

Data Presentation

The following table summarizes representative data for the free-radical polymerization of this compound under various conditions. Please note that this data is illustrative and actual results may vary depending on the specific experimental setup and purity of reagents.

| Experiment ID | Initiator (mol%) | Solvent | Temperature (°C) | Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| PHPEA-01 | AIBN (1.0) | Toluene | 70 | 12 | 85 | 25,000 | 55,000 | 2.2 |

| PHPEA-02 | AIBN (0.5) | Dioxane | 70 | 24 | 92 | 45,000 | 99,000 | 2.2 |

| PHPEA-03 | BPO (1.0) | DMF | 80 | 10 | 88 | 22,000 | 51,000 | 2.3 |

| PHPEA-04 | BPO (0.5) | Anisole | 80 | 20 | 95 | 48,000 | 110,400 | 2.3 |

-

Mn: Number-average molecular weight

-

Mw: Weight-average molecular weight

-

PDI: Polydispersity Index

-

AIBN: Azobisisobutyronitrile

-

BPO: Benzoyl Peroxide

-

DMF: Dimethylformamide

Experimental Protocols

Materials

-

This compound (HPEA) monomer (purified by passing through a column of basic alumina to remove inhibitor)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (recrystallized from methanol)

-

Anhydrous solvent (e.g., toluene, dioxane, dimethylformamide)

-

Methanol (for precipitation)

-

Nitrogen or Argon gas (high purity)

Equipment

-

Schlenk flask or round-bottom flask with a sidearm

-

Condenser

-

Magnetic stirrer and stir bar

-

Oil bath or heating mantle with temperature controller

-

Vacuum line and inert gas manifold

-

Standard laboratory glassware

Protocol for Solution Polymerization of this compound (Example using AIBN in Toluene)

-

Reaction Setup:

-

To a 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 26.0 mmol).

-

Add the desired amount of anhydrous toluene (e.g., 50 mL).

-

Add the free-radical initiator, AIBN (e.g., 42.7 mg, 0.26 mmol, 1 mol% with respect to the monomer).

-

-

Degassing:

-

Seal the flask with a rubber septum and connect it to a Schlenk line.

-

Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen from the reaction mixture.

-

After the final thaw, backfill the flask with nitrogen or argon gas.

-

-

Polymerization:

-

Immerse the flask in a preheated oil bath at 70 °C.

-

Stir the reaction mixture vigorously for the desired reaction time (e.g., 12 hours).

-

-

Termination and Isolation:

-

To quench the polymerization, cool the flask in an ice bath and expose the solution to air.

-

Precipitate the polymer by slowly adding the viscous reaction mixture to a large volume of cold methanol (e.g., 500 mL) while stirring.

-

A white precipitate of poly(this compound) will form.

-

-

Purification and Drying:

-

Allow the precipitate to settle, then decant the supernatant.

-

Wash the polymer with fresh methanol two more times to remove any unreacted monomer and initiator residues.

-

Collect the polymer by filtration and dry it in a vacuum oven at 40-50 °C overnight or until a constant weight is achieved.

-

Characterization of Poly(this compound)

-

Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC) using a suitable solvent (e.g., THF or DMF) and calibrated with polystyrene standards.

-

Chemical Structure: Confirmed by ¹H NMR and FTIR spectroscopy.

-

¹H NMR (in CDCl₃ or DMSO-d₆): Expect to see broad peaks corresponding to the polymer backbone and the characteristic signals of the hydroxyphenethyl group. The disappearance of the vinyl proton signals of the monomer confirms polymerization.

-

FTIR: Look for the disappearance of the C=C stretching vibration of the acrylate group (around 1635 cm⁻¹) and the presence of the characteristic ester carbonyl peak (around 1730 cm⁻¹) and the broad O-H stretch of the phenol.

-

-

Thermal Properties: Analyzed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine the polymer's thermal stability and glass transition temperature (Tg).

Visualizations

Free Radical Polymerization Mechanism of this compound

Caption: Mechanism of free radical polymerization of this compound.

Experimental Workflow for the Synthesis of Poly(this compound)

Caption: Workflow for the synthesis and characterization of poly(this compound).

Controlled Polymerization of 4-Hydroxyphenethyl Acrylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of controlled radical polymerization (CRP) techniques for 4-Hydroxyphenethyl acrylate (4-HPEA). While specific literature on the controlled polymerization of 4-HPEA is limited, its structural similarity to other functional acrylates, such as 4-hydroxybutyl acrylate (4-HBA), allows for the adaptation of established protocols. The pendant hydroxyphenyl group in 4-HPEA offers a versatile handle for post-polymerization modification and imparts unique properties to the resulting polymers, making them attractive for applications in drug delivery and biomaterials.

This document outlines protocols for two of the most robust CRP methods: Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). It also includes representative data and visualizations to guide researchers in synthesizing well-defined polymers based on 4-HPEA.

Application Notes

The controlled polymerization of this compound yields polymers with predictable molecular weights, low polydispersity, and defined end-groups. These characteristics are crucial for a variety of advanced applications, particularly in the biomedical field.

Key Advantages of Controlled Polymerization of 4-HPEA:

-

Well-Defined Architectures: Synthesize block copolymers, star polymers, and gradient copolymers with precise control over the polymer structure.

-

Functionality: The pendant hydroxyl and phenyl groups can be utilized for bioconjugation, drug attachment, or to modulate the polymer's solubility and thermal properties.

-

Biomedical Relevance: Polymers containing phenolic groups have been explored for their antioxidant properties and potential in drug delivery systems. The hydroxyl group can be used to attach targeting ligands or therapeutic agents. For instance, polymers with pendant hydroxyl groups are widely used in drug delivery systems.

-

Stimuli-Responsive Materials: The phenolic group can potentially impart pH-responsiveness to the polymer, enabling the design of "smart" drug delivery vehicles that release their payload in specific physiological environments.

Potential Applications in Drug Development:

-

Polymer-Drug Conjugates: The hydroxyl group on the phenethyl moiety provides a convenient point for the covalent attachment of drugs, creating polymer-drug conjugates with improved pharmacokinetics.

-

Nanoparticle Formulation: Amphiphilic block copolymers containing a poly(4-HPEA) block can self-assemble into micelles or polymersomes for the encapsulation of hydrophobic drugs.

-

Bioactive Coatings: The antioxidant nature of the phenolic group could be harnessed in coatings for medical devices to reduce oxidative stress at the implant-tissue interface.

-

Theranostics: The polymer backbone can be functionalized with both therapeutic agents and imaging probes for combined therapy and diagnostics.

Experimental Protocols

The following protocols are adapted from established procedures for structurally similar functional acrylates and provide a starting point for the controlled polymerization of 4-HPEA. Optimization of these conditions may be necessary to achieve the desired polymer characteristics.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of 4-HPEA

RAFT polymerization is a versatile CRP technique that is tolerant to a wide range of functional monomers. The choice of the RAFT agent (or chain transfer agent, CTA) is critical for achieving good control over the polymerization. For acrylates, trithiocarbonates and dithiobenzoates are commonly used.

Materials:

-

This compound (4-HPEA), inhibitor removed

-

RAFT agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate, CPDT)

-

Initiator (e.g., Azobisisobutyronitrile, AIBN)

-

Solvent (e.g., 1,4-Dioxane, N,N-Dimethylformamide)

-

Anhydrous nitrogen or argon

Procedure:

-

Monomer Purification: Pass 4-HPEA through a column of basic alumina to remove the inhibitor (e.g., hydroquinone monomethyl ether).

-

Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve 4-HPEA, CPDT, and AIBN in the chosen solvent. A typical molar ratio of [Monomer]:[CTA]:[Initiator] is 100:1:0.1.

-

Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.

-

Monitoring: At timed intervals, take aliquots from the reaction mixture using a nitrogen-purged syringe to monitor monomer conversion (via ¹H NMR or GC) and the evolution of molecular weight and polydispersity (via Gel Permeation Chromatography, GPC).

-

Termination: To quench the polymerization, cool the flask in an ice bath and expose the mixture to air.

-

Purification: Precipitate the polymer in a non-solvent (e.g., cold diethyl ether or hexane), filter, and dry under vacuum to a constant weight.

Atom Transfer Radical Polymerization (ATRP) of 4-HPEA

ATRP is another powerful CRP method that utilizes a transition metal complex (typically copper-based) as a catalyst to control the polymerization. The hydroxyl group of 4-HPEA can potentially interact with the copper catalyst, which may require the use of specific ligands or protecting group strategies in some cases.

Materials:

-

This compound (4-HPEA), inhibitor removed

-

Initiator (e.g., Ethyl α-bromoisobutyrate, EBiB)

-

Catalyst (e.g., Copper(I) bromide, CuBr)

-

Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA)

-

Solvent (e.g., Anisole, Dimethyl sulfoxide)

-

Anhydrous nitrogen or argon

Procedure:

-

Monomer Purification: As described for the RAFT protocol.

-

Reaction Setup: To a dry Schlenk flask, add CuBr and a magnetic stir bar. Seal the flask and purge with nitrogen. Add the solvent and the ligand (PMDETA) via a nitrogen-purged syringe and stir until the copper complex forms (a colored solution).

-

In a separate flask, dissolve the 4-HPEA and the initiator (EBiB) in the solvent and deoxygenate by bubbling with nitrogen for at least 30 minutes.

-

Initiation: Transfer the deoxygenated monomer/initiator solution to the flask containing the catalyst complex via a nitrogen-purged syringe. A typical molar ratio is [Monomer]:[Initiator]:[CuBr]:[PMDETA] = 100:1:1:1.

-

Polymerization: Place the flask in a thermostatically controlled oil bath (e.g., 60 °C) and stir.

-

Monitoring and Termination: Follow the same steps as outlined in the RAFT protocol.

-

Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent, filter, and dry under vacuum.

Data Presentation